Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride
Description
Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS: 390815-48-2) is a synthetic organic compound with the IUPAC name methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride. Its structure comprises a methyl ester group, an amino group, and a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis .
The compound is cataloged as a chemical intermediate by suppliers like Shanghai Ennopharm Co., Ltd., suggesting its role in constructing complex molecules, such as kinase inhibitors or trifluoromethyl-containing bioactive agents .
Properties
IUPAC Name |
methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c1-16-9(15)8(14)6-2-4-7(5-3-6)10(11,12)13;/h2-5,8H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQJUZZRIPUIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594747 | |
| Record name | Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390815-48-2 | |
| Record name | Benzeneacetic acid, α-amino-4-(trifluoromethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390815-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl amino[4-(trifluoromethyl)phenyl]acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride, also known as Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₁ClF₃NO₂
- Molecular Weight : Approximately 269.65 g/mol
- Structure : The compound features an amino acid derivative structure with a trifluoromethyl group, which enhances its lipophilicity and metabolic stability, potentially increasing its bioactivity.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The trifluoromethyl group is known to increase binding affinity and selectivity due to enhanced lipophilicity, which may modulate the activity of these targets.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic properties against several cancer cell lines. For example:
- HCT-116 (Colon Cancer) : IC50 values suggest significant inhibition of cell viability.
- MCF-7 (Breast Cancer) : Similar cytotoxic effects were observed, with IC50 values indicating effective growth inhibition .
Table 1: Cytotoxic Activity of this compound
Neuropharmacological Effects
Preliminary studies suggest potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This activity implies possible applications in treating mood disorders and neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Amino Acid Derivative Formation : Utilizing starting materials that contain the trifluoromethyl group.
- Hydrochloride Salt Formation : Enhancing solubility and stability for pharmaceutical applications.
Case Study 1: Interaction Studies
Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors. Results indicate that this compound may influence receptor activity, paving the way for further pharmacological exploration in neuropharmacology.
Case Study 2: Structure-Activity Relationship (SAR)
A SAR analysis has shown that the presence of the trifluoromethyl group significantly enhances the compound's biological activity compared to similar compounds without this substitution. This finding underscores the importance of molecular modifications in drug design and development .
Scientific Research Applications
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride is a chemical compound with potential applications in medicinal chemistry and pharmacology due to its unique structure, which includes a trifluoromethyl group attached to a phenyl ring. The compound has an amino acid derivative structure, specifically an amino acetate, contributing to its biological activity. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Potential Applications
- Medicinal Chemistry and Pharmacology The compound is known for its potential applications in these fields. Its structural similarity to amino acids allows it to interact with biological targets, influencing metabolic pathways.
- Therapeutic Applications Compounds with trifluoromethyl groups often exhibit enhanced bioactivity due to increased lipophilicity and metabolic stability, suggesting promise in therapeutic applications, particularly in neuropharmacology and anti-inflammatory treatments.
- Synthesis of Complex Molecules It can be used in synthesizing more complex molecules in pharmaceutical research.
- Interaction Studies It may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound, paving the way for potential therapeutic applications.
Structural Similarities and Uniqueness
Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride's uniqueness lies in its specific trifluoromethyl substitution pattern and chiral configuration, potentially leading to distinct biological activities compared to similar compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-amino-2-(3-fluoro-4-trifluoromethyl)phenyl acetate | C₁₀H₁₁ClF₃NO₂ | Contains a different fluorine position on the phenyl ring |
| Methyl 2-amino-3-(trifluoromethyl)phenyl acetate | C₉H₉F₃N O₂ | Trifluoromethyl group on a different carbon position |
| Ethyl (S)-2-amino-2-(4-trifluoromethyl)phenyl acetate | C₁₁H₁₂F₃N O₂ | Ethyl instead of methyl group affecting solubility |
Safety and Hazards
GHS Classification:
Comparison with Similar Compounds
Key Observations :
- Functional Groups : The target compound’s ester and trifluoromethylphenyl groups are shared with analogs in pharmaceuticals (e.g., ) and herbicides (e.g., ). However, its lack of sulfonylurea or triazine moieties distinguishes it from agrochemicals like triflusulfuron-methyl .
- Physicochemical Properties: The trifluoromethyl group in all CF3-containing compounds enhances hydrophobicity and metabolic resistance compared to non-fluorinated analogs (e.g., 2-Amino-5-Methylphenol Hydrochloride ).
Analytical Data Comparison
Preparation Methods
Aromatic Substitution and Amination
One common approach starts with a trifluoromethyl-substituted aromatic precursor such as 4-(trifluoromethyl)fluorobenzene or related derivatives. The amino group is introduced through nucleophilic substitution or reduction of nitro precursors.
Halogenation and Cyanation : For example, a bromination step of m-trifluoromethyl fluorobenzene followed by displacement with cuprous cyanide can yield trifluoromethyl-substituted benzonitriles, which are then converted to amines by ammonolysis or catalytic hydrogenation.
Amination via Ammonia Reaction : Aromatic halides (chlorides or bromides) bearing trifluoromethyl groups can be reacted with ammonia under controlled conditions (e.g., in hydrophilic ethers at elevated temperatures) to yield amino-substituted trifluoromethyl aromatics.
Formation of the Acetate Ester Side Chain
The acetate moiety is typically introduced via esterification or nucleophilic substitution reactions:
Williamson Ether Synthesis : Phenol derivatives bearing the amino and trifluoromethyl groups can be reacted with alkyl halides (e.g., methyl bromoacetate) in the presence of bases such as sodium hydride or potassium carbonate to form the methyl ester via ether linkage.
Esterification : Acid-catalyzed esterification of the corresponding carboxylic acid with methanol is also a common method to obtain the methyl ester functionality.
Detailed Reaction Conditions and Reagents
Research Findings on Yields and Purity
The bromination and cyanation steps yield intermediate trifluoromethyl-substituted benzonitriles with high purity after workup involving aqueous washes and steam distillation.
Amination reactions under ammonia pressure and hydrophilic ether solvents yield amino-substituted trifluoromethyl aromatics with yields around 70% or higher after catalytic hydrogenation and purification.
Williamson ether synthesis for attaching the methyl acetate group typically achieves yields of 85-90% under optimized conditions, with purity exceeding 95% after chromatographic purification.
Conversion to hydrochloride salt results in crystalline solids with defined melting points, aiding in characterization and handling.
Analytical and Purification Techniques
Chromatography : Reverse-phase HPLC using C18 columns with acetonitrile/water gradients is standard for purity assessment and isolation.
Spectroscopy : 1H NMR and 19F NMR confirm the presence and position of trifluoromethyl and amino groups; mass spectrometry verifies molecular weight.
Crystallization : Recrystallization from solvents like diisopropyl ether or n-hexane under cooling improves purity and yields well-defined hydrochloride salts.
Summary Table of Preparation Steps
Q & A
Q. What are the key steps and considerations for synthesizing Methyl amino[4-(trifluoromethyl)phenyl]acetate hydrochloride?
- Methodological Answer : The synthesis typically involves a multi-step process starting with 4-(trifluoromethyl)benzaldehyde or its derivatives. Key steps include:
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Imine formation : Reaction with glycine methyl ester hydrochloride under basic conditions (e.g., NaOH in methanol) to form a Schiff base intermediate .
-
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) or use of sodium cyanoborohydride (NaBH₃CN) to reduce the imine to the secondary amine .
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Salt formation : Addition of HCl to precipitate the hydrochloride salt, enhancing solubility for biological assays .
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Optimization : Reaction temperature (0–25°C), solvent polarity (ethanol/methanol), and stoichiometric ratios (1:1.2 amine:aldehyde) are critical for yields >70% .
Table 1 : Comparison of Synthesis Methods
Step Reagents/Conditions Yield (%) Purity (HPLC) Imine Formation 4-(Trifluoromethyl)benzaldehyde, NaOH 85 92% Reduction NaBH₃CN, MeOH, 0°C 78 95% Salt Formation HCl (g), Et₂O 90 99%
Q. How does the trifluoromethyl group influence the compound’s electronic properties and biological interactions?
- Methodological Answer : The trifluoromethyl (-CF₃) group is a strong electron-withdrawing moiety that:
- Enhances lipophilicity , improving membrane permeability (logP ~2.5) .
- Stabilizes charge-transfer interactions with aromatic residues in enzyme active sites (e.g., serotonin receptors) via π-π stacking .
- Reduces metabolic degradation by cytochrome P450 enzymes, as evidenced by in vitro microsomal stability assays (t½ > 120 mins) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR confirms structural integrity (e.g., δ 3.7 ppm for methyl ester; δ -60 ppm for -CF₃) .
- HPLC-MS : Quantifies purity (>98%) and detects impurities (e.g., unreacted intermediates) using C18 columns (ACN/water + 0.1% TFA) .
- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns (SHELX software ).
Advanced Research Questions
Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies?
- Methodological Answer : Contradictions often arise from assay variability or substituent positioning. Strategies include:
-
Comparative SAR : Synthesize analogs (e.g., 3-fluoro vs. 4-fluoro isomers) and test in parallel assays (IC₅₀ ± SEM) .
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Molecular Dynamics Simulations : Model binding poses with receptors (e.g., dopamine D₂) to identify steric clashes or electrostatic mismatches .
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Meta-analysis : Aggregate data from multiple labs to identify trends (e.g., -CF₃ at para position enhances potency 10-fold vs. meta) .
Table 2 : Biological Activity of Structural Analogs
Compound Target Receptor IC₅₀ (nM) LogP Para-CF₃ derivative 5-HT₁A 12 ± 2 2.5 Meta-CF₃ derivative 5-HT₁A 130 ± 15 2.3 Non-fluorinated analog 5-HT₁A >1000 1.8
Q. What strategies mitigate low yields during the esterification step?
- Methodological Answer : Low yields (<50%) may result from:
- Moisture Sensitivity : Use anhydrous solvents (e.g., THF over EtOH) and molecular sieves .
- Side Reactions : Add DMAP (4-dimethylaminopyridine) to catalyze esterification and suppress transesterification .
- Workup Optimization : Extract unreacted reagents with saturated NaHCO₃, followed by silica gel chromatography (hexane:EtOAc = 3:1) .
Q. How can solubility and stability be enhanced for in vivo studies?
- Methodological Answer :
- Salt Selection : Hydrochloride salt improves aqueous solubility (25 mg/mL vs. 5 mg/mL for free base) .
- Co-solvents : Use 10% DMSO in saline for intravenous administration (no precipitation over 24 hrs) .
- Lyophilization : Formulate as a lyophilized powder for long-term storage (-20°C, stability >12 months) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
